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Compound of Interest

Compound Name: Desmethylrocaglamide

Cat. No.: B1639615 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

a comprehensive overview of the chemical structure, properties, and biological activities of

desmethylrocaglamide, a potent natural product with significant anti-cancer potential.

Chemical Structure and Properties
Desmethylrocaglamide, a member of the flavagline family of natural products, is a

cyclopenta[b]benzofuran derivative isolated from plants of the Aglaia genus. Its intricate

structure is the basis for its potent biological activity.

Chemical Structure:

IUPAC Name: (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-

phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Molecular Formula: C₂₇H₂₇NO₇

Canonical SMILES: COC1=CC=C(C=C1)[C@]23OC4=C(C(=C(C=C4)OC)OC)--INVALID-

LINK--C(=O)N">C@(O)O3

Synonyms: Rocaglamide, N-desmethyl-; Didesmethylrocaglamide

The following table summarizes the key chemical and physical properties of

desmethylrocaglamide:
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Property Value Reference

Molecular Weight 477.51 g/mol N/A

Exact Mass 477.17875220 Da N/A

Melting Point Not reported N/A

Solubility
Soluble in DMSO and ethanol.

Sparingly soluble in water.

Optical Rotation Not reported N/A

Spectroscopic Data:

Comprehensive spectroscopic analysis is crucial for the unequivocal identification and

characterization of desmethylrocaglamide.

¹H NMR (CDCl₃): While a complete, assigned spectrum is not readily available in the public

domain, key characteristic shifts for the rocaglamide skeleton have been reported. These

include signals corresponding to the aromatic protons of the three phenyl rings and the

methoxy groups.

¹³C NMR (CDCl₃): Similar to the proton NMR, a fully assigned carbon spectrum is not

publicly available. However, characteristic resonances for the carbonyl carbon of the amide,

the aromatic carbons, and the methoxy carbons are expected.

Mass Spectrometry (ESI-MS): The exact mass of the protonated molecule [M+H]⁺ is a key

identifier. High-resolution mass spectrometry provides the elemental composition, confirming

the molecular formula.

Biological Activity and Mechanism of Action
Desmethylrocaglamide exhibits potent anti-proliferative and pro-apoptotic activity against a

wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of

protein synthesis through its interaction with the eukaryotic initiation factor 4A (eIF4A), an RNA

helicase.
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By binding to eIF4A, desmethylrocaglamide clamps the helicase onto specific polypurine

sequences in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs). This action

stalls the scanning of the pre-initiation complex, thereby inhibiting the translation of a specific

subset of mRNAs that encode for proteins crucial for cancer cell survival and proliferation.

The downstream effects of this targeted translation inhibition are multifaceted and impact

several critical signaling pathways:

Inhibition of Pro-Survival Pathways: The synthesis of key proteins in the Raf-MEK-ERK and

PI3K-AKT-mTOR signaling cascades is suppressed. These pathways are frequently

hyperactivated in cancer and play a central role in promoting cell growth, proliferation, and

survival.

Induction of Apoptosis: Desmethylrocaglamide treatment leads to the downregulation of

anti-apoptotic proteins such as c-FLIP, IAP/XIAP, and Mcl-1. This shifts the cellular balance

towards apoptosis, leading to programmed cell death in cancer cells.

Cell Cycle Arrest: The translation of proteins essential for cell cycle progression, such as

Cdc25A, is inhibited, leading to cell cycle arrest, primarily at the G2/M phase.

Downregulation of Oncogenic Transcription Factors: The expression of transcription factors

like STAT3, which drive the expression of numerous genes involved in tumorigenesis, is

reduced.

The following diagram illustrates the signaling pathways modulated by

desmethylrocaglamide:
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Caption: Signaling pathways affected by desmethylrocaglamide.
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Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to

characterize the activity of desmethylrocaglamide.

Isolation of Desmethylrocaglamide from Aglaia species
This protocol outlines a general procedure for the extraction and isolation of

desmethylrocaglamide. Specific details may vary depending on the plant material and

available equipment.
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Caption: Workflow for the isolation of desmethylrocaglamide.
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Methodology:

Extraction:

Air-dried and powdered plant material (e.g., leaves, twigs) of the selected Aglaia species is

macerated with methanol at room temperature for 72 hours. This process is typically

repeated three times to ensure exhaustive extraction.

The combined methanol extracts are filtered and concentrated under reduced pressure

using a rotary evaporator to yield a crude extract.

Solvent-Solvent Partitioning:

The crude methanol extract is suspended in a mixture of water and methanol (e.g., 9:1

v/v) and subjected to sequential partitioning with solvents of increasing polarity, such as n-

hexane, chloroform, and ethyl acetate.

The desmethylrocaglamide, being moderately polar, will predominantly partition into the

ethyl acetate fraction.

Chromatographic Purification:

The dried ethyl acetate fraction is subjected to column chromatography on silica gel.

A gradient elution system, typically starting with n-hexane and gradually increasing the

polarity with ethyl acetate, is used to separate the components.

Fractions are collected and monitored by thin-layer chromatography (TLC) using an

appropriate solvent system (e.g., hexane:ethyl acetate, 1:1) and visualized under UV light

(254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).

Fractions containing the compound of interest are pooled and concentrated.

Final Purification:

Final purification to obtain highly pure desmethylrocaglamide is achieved by preparative

high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
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A gradient of acetonitrile in water is a commonly used mobile phase.

The purity of the final compound is confirmed by analytical HPLC and spectroscopic

methods (NMR, MS).

Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an

indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

Cell Seeding:

Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to

allow for cell attachment.

Compound Treatment:

A stock solution of desmethylrocaglamide is prepared in DMSO.

Serial dilutions of desmethylrocaglamide are prepared in culture medium to achieve the

desired final concentrations. The final DMSO concentration should be kept constant

across all wells and should not exceed a level that affects cell viability (typically <0.5%).

The medium from the cell plates is carefully removed, and 100 µL of the medium

containing the different concentrations of desmethylrocaglamide (and a vehicle control

with DMSO only) are added to the wells.

The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

MTT Addition and Incubation:

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
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The plate is incubated for an additional 2-4 hours at 37°C, allowing the viable cells to

reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization and Absorbance Measurement:

The medium containing MTT is carefully removed.

100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is

added to each well to dissolve the formazan crystals.

The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

The absorbance is measured at a wavelength of 570 nm using a microplate reader. A

reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is

determined by plotting the percentage of cell viability against the log of the compound

concentration and fitting the data to a dose-response curve.

Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as

a cell lysate. This protocol can be used to assess the effect of desmethylrocaglamide on the

expression levels of proteins involved in the signaling pathways it modulates.

Methodology:

Cell Lysis and Protein Quantification:

Cells are treated with desmethylrocaglamide at the desired concentrations and for the

specified time.

After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer

(e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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The cell lysates are centrifuged to pellet the cell debris, and the supernatant containing the

total protein is collected.

The protein concentration of each lysate is determined using a protein assay, such as the

BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli

sample buffer and heated to denature the proteins.

The protein samples are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by

electrophoresis based on their molecular weight.

Following electrophoresis, the separated proteins are transferred from the gel to a

membrane (e.g., PVDF or nitrocellulose).

Immunoblotting:

The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine

serum albumin in TBST) to prevent non-specific antibody binding.

The membrane is then incubated with a primary antibody specific to the target protein

(e.g., anti-eIF4A, anti-phospho-ERK, anti-cleaved caspase-3) overnight at 4°C.

The membrane is washed several times with TBST to remove unbound primary antibody.

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary

antibody that recognizes the primary antibody for 1-2 hours at room temperature.

The membrane is washed again extensively with TBST.

Detection and Analysis:

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

reagent, which produces light upon reaction with HRP.

The chemiluminescent signal is captured using an imaging system or X-ray film.
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The intensity of the protein bands is quantified using densitometry software.

To ensure equal protein loading, the expression of the target protein is normalized to a

loading control protein, such as β-actin or GAPDH.

Conclusion
Desmethylrocaglamide is a promising natural product with potent and selective anti-cancer

activity. Its unique mechanism of action, targeting the translation initiation factor eIF4A,

provides a novel therapeutic strategy for the treatment of various malignancies. The detailed

chemical and biological information, along with the experimental protocols provided in this

guide, will be a valuable resource for researchers dedicated to advancing our understanding

and potential clinical application of this remarkable compound. Further investigation into its

pharmacokinetic and pharmacodynamic properties is warranted to fully realize its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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